1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)-
Description
This compound is a fluoromethyloxycarbonyl (Fmoc)-protected indole derivative with a partially hydrogenated indole core (2,3-dihydro) and a stereocenter at the 2S position. The Fmoc group serves as a protective moiety, commonly used in peptide synthesis to shield amines during solid-phase synthesis. Its indole backbone distinguishes it from simpler heterocycles like pyrrolidine or piperidine, offering unique electronic and steric properties suitable for applications in medicinal chemistry and asymmetric catalysis .
Properties
Molecular Formula |
C24H18NO4- |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27)/p-1/t22-/m0/s1 |
InChI Key |
FWYAYXBFHLDIRA-QFIPXVFZSA-M |
Isomeric SMILES |
C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Partial Hydrogenation of Indole-1,2-dicarboxylic Acid
Indole-1,2-dicarboxylic acid serves as a starting material for selective hydrogenation. Catalytic hydrogenation with palladium on carbon (Pd/C) under controlled pressure (1–3 atm H₂) in tetrahydrofuran (THF) at 25°C achieves 2,3-dihydroindole-1,2-dicarboxylic acid in 68–72% yield. Over-hydrogenation to tetrahydro derivatives is mitigated by limiting reaction time to 2–3 hours.
Cyclization of o-Phenylenediamine Derivatives
An alternative route involves cyclizing o-phenylenediamine with α-ketoglutaric acid derivatives. In a patent methodology, 4-methyl-o-phenylenediamine reacts with indole-3-carboxylic acid in polyphosphoric acid at 180°C for 3 hours, yielding 2-(1H-indol-3-yl)-5-methyl-1H-benzimidazole. Adapting this approach, substituting α-ketoglutaric acid for indole-3-carboxylic acid could generate the dihydroindole dicarboxylic acid scaffold.
Fmoc Protection of the 1-Carboxylic Acid
The 1-carboxylic acid is esterified with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under standard peptide synthesis conditions:
Procedure:
- Dissolve 2,3-dihydroindole-1,2-dicarboxylic acid (1.0 equiv) in anhydrous dimethylformamide (DMF).
- Add Fmoc-Cl (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with ice-cold water and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the Fmoc-protected ester.
Resolution of (2S)-Stereochemistry
The (2S)-configuration is introduced via chiral auxiliaries or enzymatic resolution:
Asymmetric Hydrogenation
Using a chiral Ru-BINAP catalyst, the prochiral 2,3-dihydroindole-1,2-dicarboxylic acid undergoes hydrogenation to afford the (S)-enantiomer with 92% enantiomeric excess (ee).
Enzymatic Kinetic Resolution
Porcine liver esterase selectively hydrolyzes the (R)-enantiomer of a racemic diethyl ester precursor, leaving the (S)-ester intact. Subsequent Fmoc protection yields the target compound with >99% ee.
Purification and Characterization
Final purification employs recrystallization from ethanol or methanol, achieving ≥98% purity. Critical characterization data include:
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | Differential Scanning Calorimetry |
| Optical Rotation ([α]²⁵D) | -38° (c = 1, EtOH) | Polarimetry |
| Molecular Weight | 390.5 g/mol | High-Resolution Mass Spectrometry |
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield | ee (%) | Complexity |
|---|---|---|---|
| Partial Hydrogenation + Fmoc | 72% | 92 | Moderate |
| Cyclization + Enzymatic Res. | 65% | 99 | High |
The hydrogenation route offers higher yields, while enzymatic resolution ensures superior stereochemical purity.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effective catalysts and solvent recovery:
- Catalyst Recycling : Pd/C is filtered and reused, reducing costs by 40%.
- Solvent Optimization : Replacing DMF with 2-methyltetrahydrofuran improves environmental compatibility.
Applications in Drug Development
The Fmoc group enhances the compound’s utility in peptide synthesis, enabling solid-phase assembly of neuroactive peptides targeting serotonin receptors.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-indoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF) solution.
Major Products Formed
The major products formed from these reactions include various indole derivatives, alcohol derivatives, and functionalized amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
A study by Gaikwad et al. (2022) investigated the antimicrobial properties of synthesized indole derivatives. The results indicated that compounds derived from 1H-Indole-1,2-dicarboxylic acid exhibited significant antibacterial activity against various pathogens. The minimum inhibitory concentrations (MICs) were determined using the agar diffusion method, showing promising results for clinical applications in treating bacterial infections .
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Compound A | 15 | 50 |
| Compound B | 20 | 30 |
| Compound C | 25 | 10 |
Antioxidant Activity
Research published in the International Journal of Molecular Sciences highlighted the antioxidant potential of novel indole derivatives developed through molecular docking studies. The synthesized compounds were evaluated against reactive oxygen species (ROS), demonstrating superior antioxidant activity compared to standard ascorbic acid .
| Compound | IC50 (µg/mL) |
|---|---|
| Candidate 10 | 28.23 |
| Ascorbic Acid | 30.00 |
Drug Development
The structural characteristics of indole derivatives make them suitable candidates for drug development targeting various diseases, including cancer and neurodegenerative disorders. Their ability to interact with biological targets through π-π stacking and hydrogen bonding enhances their pharmacological profiles.
Case Study 1: Synthesis and Evaluation of Indole Derivatives
In a detailed study conducted by researchers at Dr. D.Y. Patil College, a series of indole derivatives were synthesized and evaluated for their biological activities. The study focused on the synthesis of derivatives using modified aldol condensation reactions, yielding high-purity products with significant biological activity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been instrumental in predicting the binding affinities of indole derivatives to specific biological targets. These studies help in understanding the mechanism of action and optimizing lead compounds for further development in therapeutic applications .
Mechanism of Action
The mechanism of action of Fmoc-L-indoline-2-carboxylic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . The indoline ring structure also contributes to the compound’s biological activity by interacting with various molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
(a) Indole vs. Pyrrolidine/Piperidine Derivatives
- 1H-Indole-1,2-dicarboxylic acid, octahydro-, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- (CAS 1217512-55-4):
- 1,2-Pyrrolidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- (CAS 1982344-79-5):
- 1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- (CAS 86069-86-5):
Table 1: Core Structure Comparison
Substituent and Protecting Group Variations
(a) Ester Group Modifications
- 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(3,3-dimethylbutyl)ester, (R)- (CAS 158458-32-3):
- 2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-6-hydroxy-, 2-Fmoc 3-(pentafluorophenyl) ester (CAS 839719-67-4): The isoquinoline core and pentafluorophenyl ester enhance π-π stacking and electron-withdrawing properties, useful in fluorogenic assays .
(b) Additional Protecting Groups
- (2S,4R)-4-tert-Butoxycarbonylamino-pyrrolidine-1,2-dicarboxylic acid 1-Fmoc ester (CAS 273222-06-3): Incorporates a Boc-protected amino group, enabling orthogonal protection strategies in peptide synthesis. The 4R substituent introduces steric effects absent in the target compound .
Biological Activity
1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
- Molecular Formula : C24H19NO4
- Molecular Weight : 385.41 g/mol
- CAS Number : 198560-38-2
Synthesis
The compound can be synthesized through various methods that involve the coupling of indole derivatives with protective groups like the fluorenylmethyl moiety. The synthesis process is crucial as it influences the biological activity of the resulting compound.
Antitumor Activity
Research has indicated that indole derivatives exhibit significant antitumor properties. A study highlighted the synthesis of several indole derivatives and their evaluation against various cancer cell lines. The findings suggested that certain modifications in the indole structure could enhance cytotoxic effects against tumors, particularly renal and breast cancers .
Enzyme Inhibition
1H-Indole-1,2-dicarboxylic acid derivatives have been explored as inhibitors of key metabolic enzymes. For instance, a related compound was identified as a potent allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), with an IC₅₀ value of 0.99 μM. This suggests that structural modifications in indoles can lead to effective metabolic enzyme inhibitors, which may have implications for diabetes treatment .
Antimicrobial Properties
Indole derivatives have also shown promise in antimicrobial applications. The structural diversity of these compounds allows for a broad spectrum of activity against various pathogens. Research has documented moderate to significant antibacterial activity for several synthesized indole derivatives .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
